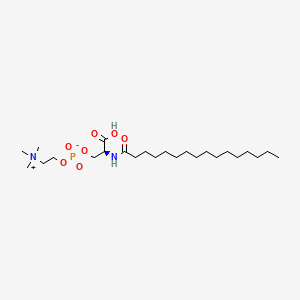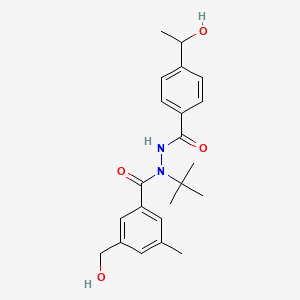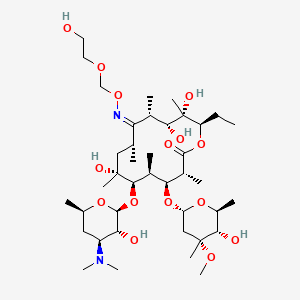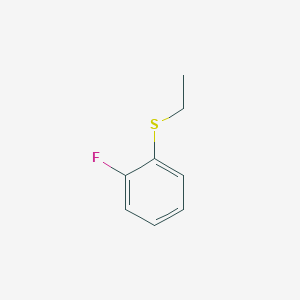
1-(Ethylsulfanyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(ethylthio)-2-fluoro- (9CI) is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethylthio group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(ethylthio)-2-fluoro- typically involves the introduction of the ethylthio and fluoro substituents onto the benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethylthiol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the ethylthio-substituted benzene. Subsequently, fluorination can be achieved using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: Benzene, 1-(ethylthio)-2-fluoro- can undergo oxidation reactions, where the ethylthio group is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ethylthio group back to ethylthiol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or ethylthio group can be replaced by other substituents using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Cl2, Br2, HNO3/H2SO4
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Ethylthiol derivatives
Substitution: Halogenated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(ethylthio)-2-fluoro- has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique substituents that may interact with biological macromolecules.
Medicine: Research into its potential as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and dyes, where its unique properties can enhance product performance.
Wirkmechanismus
The mechanism of action of Benzene, 1-(ethylthio)-2-fluoro- involves its interaction with molecular targets through its aromatic ring and substituents. The ethylthio group can participate in hydrogen bonding and van der Waals interactions, while the fluorine atom can engage in halogen bonding and influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, making the compound a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(methylthio)-2-fluoro-
- Benzene, 1-(ethylthio)-4-fluoro-
- Benzene, 1-(ethylthio)-2-chloro-
Comparison: Benzene, 1-(ethylthio)-2-fluoro- is unique due to the specific positioning of the ethylthio and fluoro groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, the presence of the ethylthio group provides greater steric bulk and potential for sulfur-based interactions, while the fluorine atom enhances the compound’s electronegativity and stability.
Eigenschaften
CAS-Nummer |
252555-43-4 |
|---|---|
Molekularformel |
C8H9FS |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-ethylsulfanyl-2-fluorobenzene |
InChI |
InChI=1S/C8H9FS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
InChI-Schlüssel |
GIEDMWZXKVVXLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


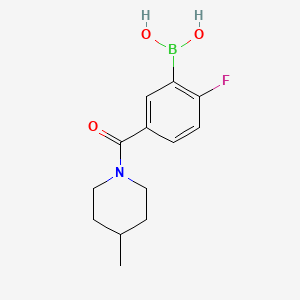
![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15291653.png)

![(7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylic acid](/img/structure/B15291660.png)
![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
![4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15291670.png)
![(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)

![7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B15291678.png)
